molecular formula C11H21ClN2O4 B596079 (S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride CAS No. 1217702-80-1

(S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

Cat. No.: B596079
CAS No.: 1217702-80-1
M. Wt: 280.749
InChI Key: MEZKKNPBRVNHQT-QRPNPIFTSA-N
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Description

(S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butyl group and a methyl group attached to the piperazine ring, along with two carboxylate groups. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Carboxylation: The carboxylate groups are introduced through carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride
  • (S)-1-Ethyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

Uniqueness

(S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and binding properties. This makes it distinct from other piperazine derivatives and valuable for specific research applications.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3S)-piperazine-1,3-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-5-12-8(7-13)9(14)16-4;/h8,12H,5-7H2,1-4H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZKKNPBRVNHQT-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H](C1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662469
Record name 1-tert-Butyl 3-methyl (3S)-piperazine-1,3-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217702-80-1
Record name 1-tert-Butyl 3-methyl (3S)-piperazine-1,3-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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